molecular formula C8H7BFNO2 B1440535 (7-fluoro-1H-indol-5-yl)boronic acid CAS No. 2077188-75-9

(7-fluoro-1H-indol-5-yl)boronic acid

Cat. No. B1440535
M. Wt: 178.96 g/mol
InChI Key: OLFAOZWEUQTLNT-UHFFFAOYSA-N
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Description

“(7-fluoro-1H-indol-5-yl)boronic acid” is a chemical compound with the molecular formula C8H7BFNO2 . It is a boronic acid derivative of 7-fluoroindole .


Synthesis Analysis

While specific synthesis methods for “(7-fluoro-1H-indol-5-yl)boronic acid” were not found, boronic acids are generally synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular weight of “(7-fluoro-1H-indol-5-yl)boronic acid” is 178.96 g/mol . The structure includes a boronic acid group attached to the 5-position of a 7-fluoroindole ring .


Chemical Reactions Analysis

Boronic acids, such as “(7-fluoro-1H-indol-5-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of organoboron compounds with organic halides or pseudohalides to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(7-fluoro-1H-indol-5-yl)boronic acid” has a molecular weight of 178.96 g/mol . Specific physical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Stabilization and Selectivity in Oligosaccharides

  • Stabilization of Sugar-Boronic Esters: Indolylboronic acid forms boronic esters with reducing sugars in water. The sugar-boronates created are stronger Lewis acids than the starting boronic acid. This property is significant in evaluating sugar-binding equilibrium, which can be monitored by fluorescence or NMR spectroscopy. The process exhibits notable selectivity for oligosaccharides, particularly maltodextrins, highlighting the potential for applications in selective sugar binding and recognition (Nagai et al., 1993).

Molecular Interactions and Structure Analysis

  • Molecular Structure and Interactions: Research on boron-containing compounds, like boronic acids, focuses on their interaction with organic and biological molecules for pharmaceutical and biological applications. The study of molecular structures, covalent, and non-covalent interactions of these compounds is crucial in understanding their potential uses in medicine and biology (Hernández-Negrete et al., 2021).

Lewis Acidity and Applications in Synthesis

  • Fluorine Substituents and Phenylboronic Compounds: Fluorine atoms in fluoro-substituted boronic acids influence their properties, such as acidity and hydrolytic stability. These properties are relevant in organic synthesis, analytical chemistry, and biological applications. Understanding these characteristics can lead to advancements in the synthesis of natural products and organic materials (Gozdalik et al., 2017).

Biologically Relevant Diol Binding

  • Boronic Acid–Diol Complexation: Boronic acids bind with biologically relevant diols, such as saccharides and peptidoglycans. This ability is used in biomaterials, sensing, delivery, and materials chemistry. The study of structure-reactivity relationships in these complexes provides insights for selecting organoboron compounds in various applications (Brooks et al., 2018).

Fluorescent Chemosensors Development

  • Progress of Fluorescent Chemosensors: Boronic acid sensors for carbohydrates, dopamine, fluoride, and metal ions leverage the interaction of boronic acid with cis-1,2- or 1,3-diol to form ring structures. These sensors are significant in detecting biologically active substances, with potential applications in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Sensing Applications and Biological Labeling

  • Boronic Acids in Sensing and Other Applications: The interaction of boronic acids with diols and Lewis bases is utilized in various sensing applications. These include biological labeling, protein manipulation, and the development of therapeutics. The review of papers published in 2013 highlights the diverse applications of boronic acids in research (Lacina et al., 2014).

Synthesis of Organic Materials

  • Synthesis of 3-Borono-5-Fluorobenzoic Acid: This compound is an important intermediate in organic synthesis, used in the synthesis of olefins, styrene, and biphenyl derivatives. It plays a role in the production of natural products and organic materials, demonstrating the significance of fluoro-substituted boronic acids in industrial production (Sun Hai-xia et al., 2015).

properties

IUPAC Name

(7-fluoro-1H-indol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFAOZWEUQTLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1)F)NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-fluoro-1H-indol-5-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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